

# SR1555 Hydrochloride: A Potent ROR $\gamma$ Inverse Agonist for Modulating Immune Responses

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## Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Retinoic acid receptor-related orphan receptor gamma (ROR $\gamma$ ) has emerged as a critical regulator of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells. These cells are key players in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. **SR1555 hydrochloride** is a potent and selective synthetic inverse agonist of ROR $\gamma$ . By binding to the ligand-binding domain of ROR $\gamma$ , SR1555 effectively suppresses the pro-inflammatory activities of Th17 cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual mechanism of action makes SR1555 a compelling therapeutic candidate for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the ROR $\gamma$  inverse agonist activity of **SR1555 hydrochloride**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

## Core Mechanism of Action

**SR1555 hydrochloride** functions as an inverse agonist of ROR $\gamma$ , a nuclear receptor that acts as a master transcription factor for Th17 cell differentiation. In its active state, ROR $\gamma$  binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-21, and IL-22.<sup>[1]</sup>

SR1555 binds to the ligand-binding pocket of ROR $\gamma$ , inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors to the receptor complex. This leads to the transcriptional repression of ROR $\gamma$  target genes, thereby inhibiting Th17 cell differentiation and their effector functions. A unique characteristic of SR1555 is its ability to not only suppress Th17 cells but also to promote the expansion of Treg cells, which are crucial for maintaining immune tolerance.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the ROR $\gamma$  inverse agonist activity of **SR1555 hydrochloride**.

Table 1: In Vitro Activity of **SR1555 Hydrochloride**

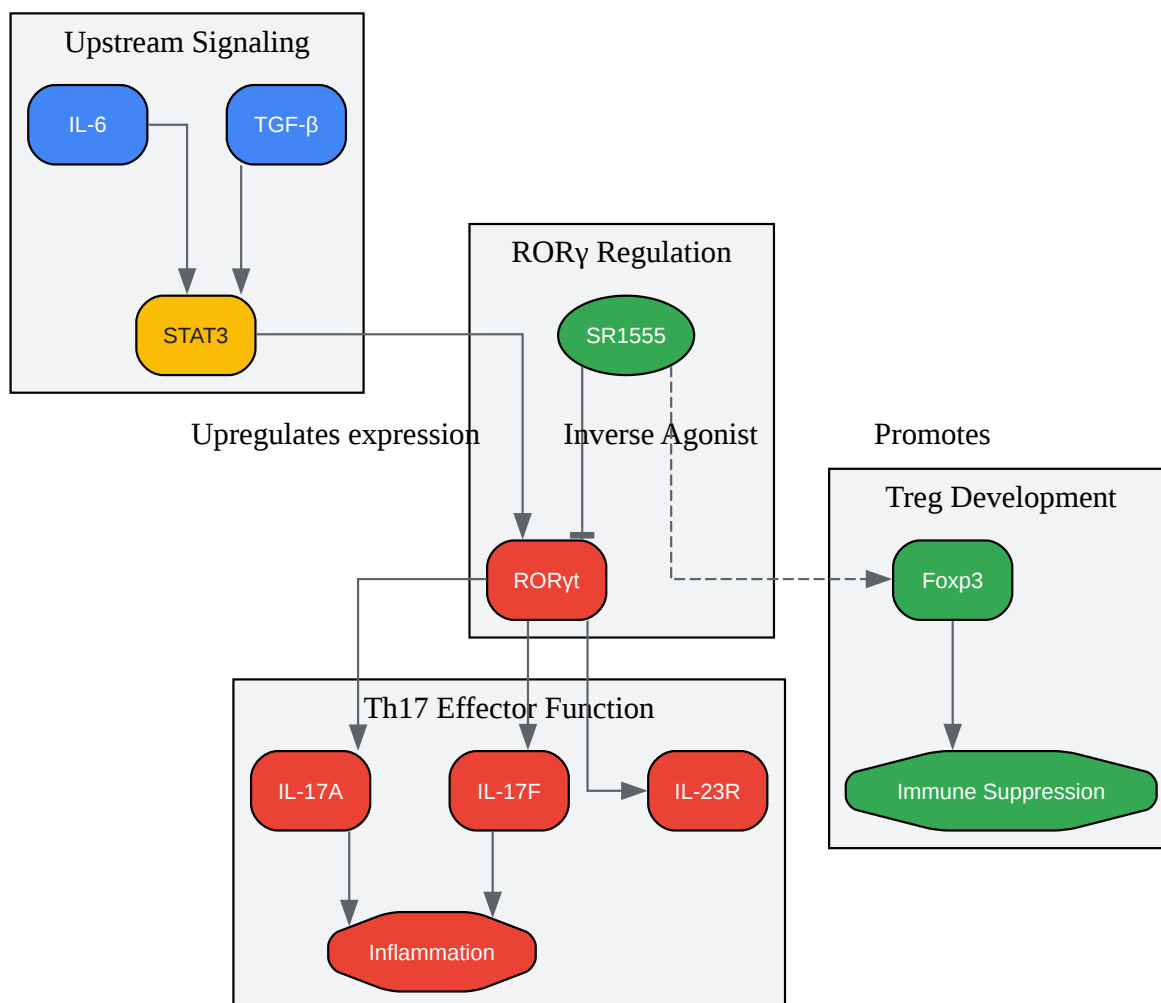
Assay	Cell Type	Parameter	Value	Reference
ROR $\gamma$ Inverse Agonist Activity	-	IC50	1 $\mu$ M	<sup>[1]</sup> <sup>[2]</sup>
IL-17A Gene Expression	EL4 cells	Inhibition	>70% at 10 $\mu$ M	<sup>[1]</sup>
Th17 Differentiation	Mouse Splenocytes	Inhibition of IL-17 production	Dose-dependent	<sup>[1]</sup>
Treg Induction	Mouse Splenocytes	Increase in Foxp3+ cells	Nearly 2-fold increase	<sup>[1]</sup>

Table 2: In Vivo Activity of **SR1555 Hydrochloride**

Animal Model	Treatment	Key Finding	Reference
Diet-Induced Obese Mice	5 or 10 mg/kg twice daily (i.p.)	Significant reduction in fat mass and body weight, improved insulin sensitivity	

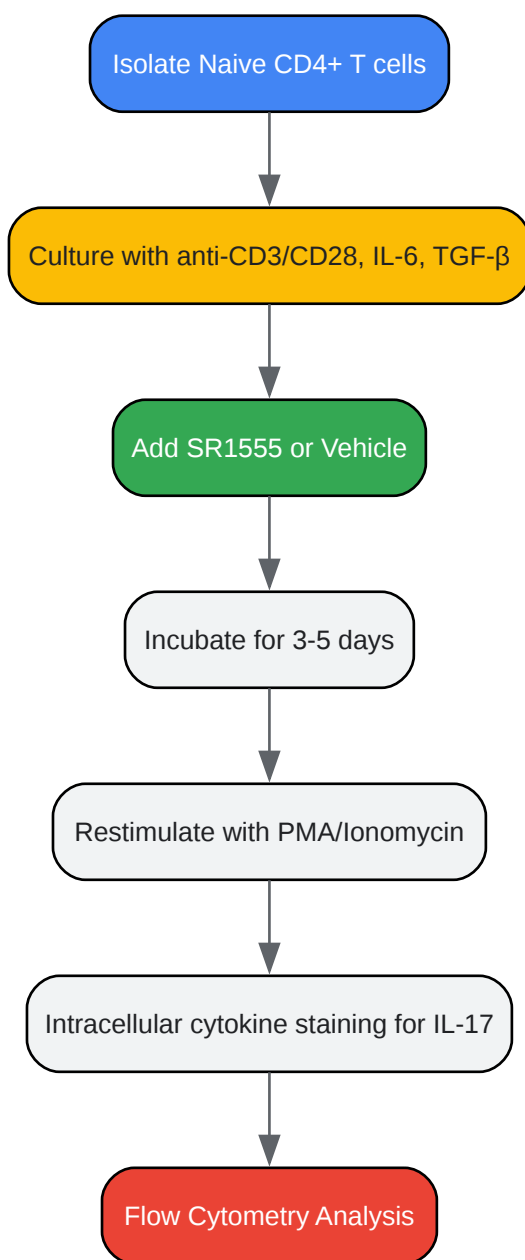
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.



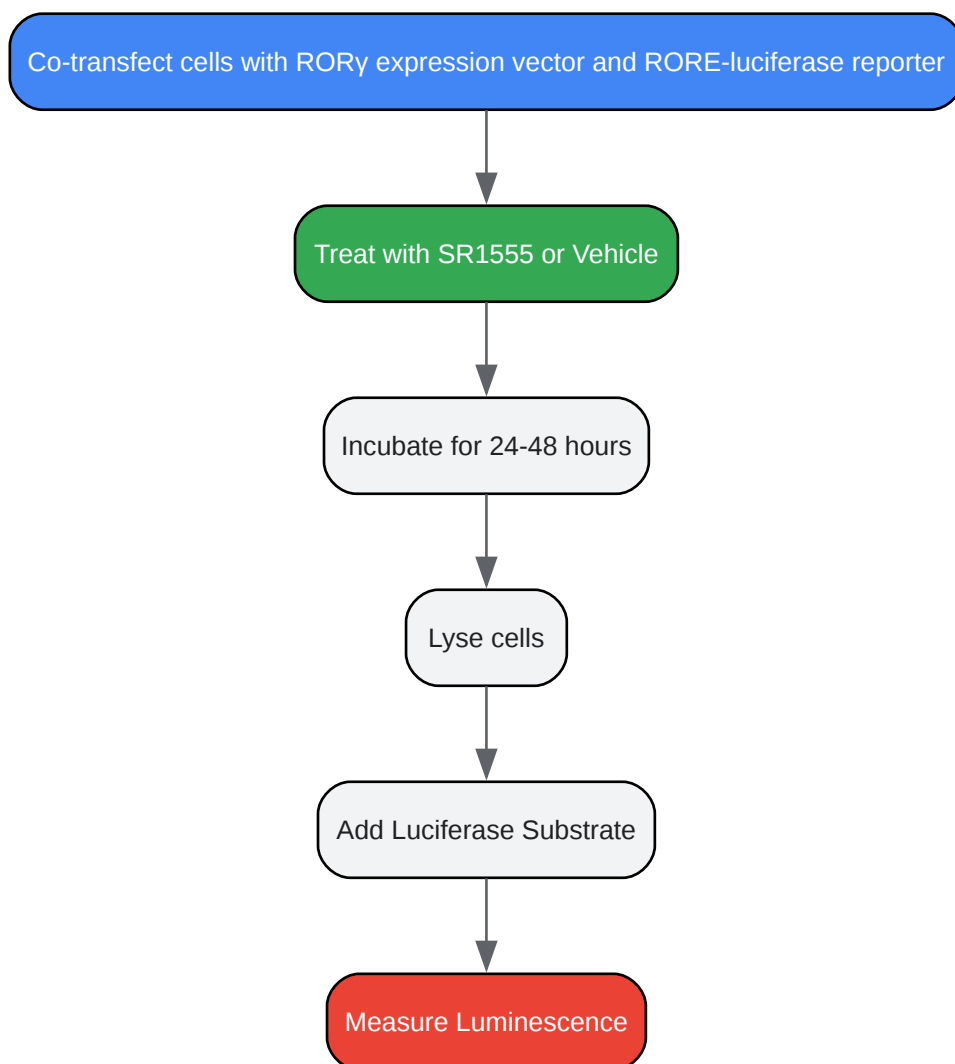
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Caption: RORγ Signaling Pathway and SR1555 Inhibition.



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Caption: Th17 Differentiation Assay Workflow.



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Caption: Luciferase Reporter Assay Workflow.

## Experimental Protocols

### RORy Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of SR1555 on RORy-mediated transcription.

- Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
- Plasmids:

- An expression vector for full-length human ROR $\gamma$  or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing multiple copies of a ROR Response Element (RORE) upstream of a firefly luciferase gene.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Protocol:
  - Seed HEK293T cells in 96-well plates.
  - Co-transfect the cells with the ROR $\gamma$  expression vector, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
  - After 24 hours, treat the cells with a dose-response of **SR1555 hydrochloride** or vehicle control (e.g., DMSO).
  - Incubate for an additional 24 hours.
  - Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC<sub>50</sub> value is calculated from the dose-response curve.

## In Vitro Th17 Differentiation Assay

This assay assesses the effect of SR1555 on the differentiation of naive CD4<sup>+</sup> T cells into Th17 cells.

- Cell Source: Splenocytes or purified naive CD4<sup>+</sup> T cells (CD4<sup>+</sup>CD62L<sup>+</sup>CD44<sup>lo</sup>CD25<sup>-</sup>) from mice (e.g., C57BL/6).
- Th17 Polarizing Conditions:
  - Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.

- Recombinant murine IL-6 and TGF- $\beta$ .
- Anti-IFN- $\gamma$  and anti-IL-4 antibodies to block differentiation into other T helper subsets.
- Protocol:
  - Isolate splenocytes or naive CD4<sup>+</sup> T cells.
  - Culture the cells under Th17 polarizing conditions in the presence of a dose-response of **SR1555 hydrochloride** or vehicle control.
  - After 3-5 days, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
  - Perform intracellular cytokine staining for IL-17A.
  - Analyze the percentage of IL-17A-producing CD4<sup>+</sup> T cells by flow cytometry.

## In Vitro Treg Induction Assay

This assay evaluates the ability of SR1555 to promote the generation of induced Treg cells.

- Cell Source: Purified naive CD4<sup>+</sup> T cells from mice.
- Treg Polarizing Conditions:
  - Anti-CD3 and anti-CD28 antibodies.
  - Recombinant human TGF- $\beta$ .
  - Recombinant murine IL-2.
- Protocol:
  - Culture naive CD4<sup>+</sup> T cells under Treg polarizing conditions with **SR1555 hydrochloride** or vehicle control.
  - After 3-5 days, harvest the cells.

- Perform intracellular staining for the transcription factor Foxp3, a key marker for Treg cells.
- Analyze the percentage of Foxp3-expressing CD4+ T cells by flow cytometry.

## Quantitative Real-Time PCR (qPCR)

This method is used to measure the effect of SR1555 on the expression of RORγ target genes.

- Cell Source: EL4 cells or primary T cells differentiated under Th17 conditions.
- Protocol:
  - Treat cells with **SR1555 hydrochloride** or vehicle for a specified time (e.g., 24 hours).
  - Isolate total RNA from the cells.
  - Synthesize cDNA by reverse transcription.
  - Perform qPCR using primers specific for target genes (e.g., Il17a, Il17f, Rorc, Foxp3) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
  - Calculate the relative gene expression using the  $\Delta\Delta C_t$  method.

## Conclusion

**SR1555 hydrochloride** is a valuable research tool for investigating the role of RORγ in immune regulation and autoimmune diseases. Its ability to potently and selectively inhibit RORγ-mediated Th17 differentiation while promoting Treg development highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of SR1555 and other RORγ inverse agonists.

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## References

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